molecular formula C7H14O3S B028796 Butyl cyclopropanesulfonate CAS No. 83635-12-5

Butyl cyclopropanesulfonate

Cat. No.: B028796
CAS No.: 83635-12-5
M. Wt: 178.25 g/mol
InChI Key: VWGWOTXVWXTFMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl cyclopropanesulfonate can be synthesized through the reaction of cyclopropane with butyl sulfonate under specific conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclopropane and butyl sulfonate are reacted under optimized conditions to maximize yield and purity . The process may also include purification steps such as distillation or crystallization to obtain the final product.

Properties

IUPAC Name

butyl cyclopropanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGWOTXVWXTFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440300
Record name BUTYL CYCLOPROPANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83635-12-5
Record name BUTYL CYCLOPROPANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopropanesulfonyl chloride (5 g, 35 mmol, 1 eq) was dissolved in an excess BuOH (20 ml), the reaction mixture was cooled at −10° C. and pyridine (5.8 mL, 70 mmol, 2 eq) was slowly added dropwise. The mixture was slowly warmed at room temperature and stirred overnight. The solvent was removed under reduced pressure and the resulting white solid was dissolved in CHCl3. The organic phase was washed with water, brine and dried (MgSO4) and concentrated to give an oil (4.8 g, 24.9 mmol, 71%). 1H NMR (300 MHz, CDCl3): δ 4.25 (t, 2H), 2.46 (m, 1H), 1.74 (m, 2H), 1.45 (m, 2H), 1.25 (dd, 2H), 1.09 (dd, 2H), 0.93 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

Synthesis routes and methods II

Procedure details

Solutions of 1-butyl 3-chloro-1-propanesulfonate (4.6 g, 21.39 mmol in 25 ml THF) and of butyllithium (14.7 ml, 23.53 mmol, 1.6M, THF) were simultaneously added to THF (150 ml) at −78° C. under nitrogen atmosphere. The solution was allowed to warm to 0° C. and then quenched with water (2 ml). The volatiles evaporated under reduced pressure and the residue extracted with CH2Cl2 (150 ml). The extract was washed with water and dried (MgSO4) and evaporated to give crude desired product (3.23 g, 78.22%) in almost pure form as pale yellow oil which was used for next step without further purification. 1H NMR (300 MHz, CDCl3) δ 0.94 (t, J=7.5 Hz, 3H), 1.07 (m, 2H), 1.25 (m, 2H), 1.45 (sextet, 2H), 1.74 (quintet, 2H), 2.45 (heptet, 1H), 4.23 (t, J=6.6 Hz, 2H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
78.22%

Synthesis routes and methods III

Procedure details

To a solution of cyclopropanesulfonyl chloride (5.00 g, 35.6 mmol) in n-BuOH (20 mL) at −20° C., pyridine (5.75 mL, 71.1 mmol) was added dropwise. The resulting mixture was stirred for about 16 h while warming slowly to ambient temperature. The solvents were removed under reduced pressure and the residue was partitioned between DCM and water (50 mL each). The organic phase was further washed with brine (40 mL), dried over anhydrous MgSO4 and concd under reduced pressure to yield butyl cyclopropanesulfonate (4.7 g, 74%) as a yellow oil. 1H NMR (DMSO-d6) δ 4.2 (t, 2H), 2.82 (m, 1H), 1.64 (m, 2H), 1.35 (m, 2H), 1.08 (m, 2H), 1.01 (m, 2H), 0.89 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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